2-chloro-10H-phenothiazine 5,5-dioxide
Overview
Description
2-chloro-10H-phenothiazine 5,5-dioxide is a chemical compound with the molecular formula C12H8ClNO2S. It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-10H-phenothiazine 5,5-dioxide can be synthesized through the oxidation of 2-chloro-10H-phenothiazine. Common oxidizing agents used in this process include hydrogen peroxide, tert-butyl hydroperoxide, and peracids such as peracetic acid . The reaction typically occurs under controlled conditions to ensure the selective oxidation of the sulfur atom to form the dioxide derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of sulfuric acid and hydrogen peroxide as oxidizing agents. The reaction is carried out in an oxidative environment to achieve the desired product . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its parent compound, 2-chloro-10H-phenothiazine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: 2-chloro-10H-phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-10H-phenothiazine 5,5-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, which lacks the chlorine and dioxide groups.
2-chloro-10H-phenothiazine: Similar structure but without the dioxide groups.
Phenothiazine 5,5-dioxide: Lacks the chlorine atom but contains the dioxide groups
Uniqueness
2-chloro-10H-phenothiazine 5,5-dioxide is unique due to the presence of both the chlorine atom and the dioxide groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-10H-phenothiazine 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17(12,15)16/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPKVOZAZPALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20820005 | |
Record name | 2-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20820005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61174-89-8 | |
Record name | 2-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20820005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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